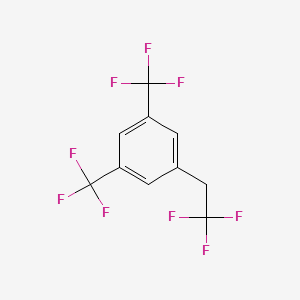

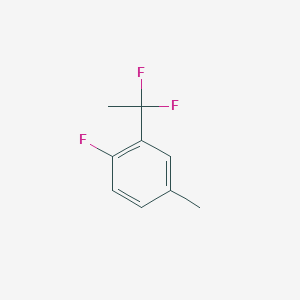

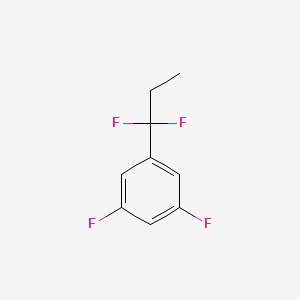

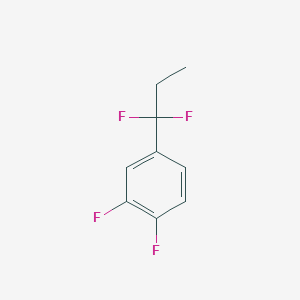

2-(1,1-Difluoroethyl)-3-methylpyrazine

Overview

Description

“2-(1,1-Difluoroethyl)pyrazine” is a type of fluorinated pyrazine . Fluorinated pyrazines have garnered interest in the scientific community due to their potential pharmacological activity . For example, a compound known as MK-7602, which is a fluorinated pyrazine, exhibits potential pharmacological activity due to its ability to inhibit dipeptidyl peptidase-4 (DPP-4), making it a potential utility as an antidiabetic agent .

Synthesis Analysis

While the specific synthesis process for “2-(1,1-Difluoroethyl)-3-methylpyrazine” is not available, similar compounds such as difluoromethylated allenes are synthesized through trifunctionalization of 1,3-enynes . Another method involves the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane .Scientific Research Applications

Catalytic Synthesis : A study by Jing et al. (2008) focused on the synthesis of 2-methylpyrazine, a compound similar to 2-(1,1-Difluoroethyl)-3-methylpyrazine, using a catalytic reaction of ethylene diamine and propylene glycol. The study highlighted the use of alumina-supported copper catalysts with a chromium promoter to enhance the selectivity and conversion rates in producing 2-methylpyrazine (Jing et al., 2008).

Coordination Polymers : Dong et al. (2000) synthesized Cu(II)-Ag(I) mixed-metal coordination polymers using 2-methylpyrazine-5-carboxylate. This study is significant as it demonstrates the potential of pyrazine derivatives in forming novel coordination polymers, which could have implications for the development of materials with unique properties (Dong et al., 2000).

Corrosion Inhibition : A study by Obot and Gasem (2014) investigated the corrosion inhibition properties of pyrazine compounds for steel. They used quantum chemical calculations and molecular dynamics simulations to study the adsorption properties of these compounds, providing insights into their effectiveness in protecting metals from corrosion (Obot & Gasem, 2014).

Green Synthesis Methods : Research by Song et al. (2017) developed an efficient and environmentally friendly method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone. This study highlights the potential of pyrazine derivatives in green chemistry applications (Song et al., 2017).

Electronic and Spectral Studies : Arenas et al. (1988) conducted a detailed study on the vibrational spectrum and internal rotation of 2-methylpyrazine, providing valuable information on the electronic and spectral properties of pyrazine derivatives (Arenas et al., 1988).

properties

IUPAC Name |

2-(1,1-difluoroethyl)-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAANCFJYPUAOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethyl)-3-methylpyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)